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Abstract
PD 135158, a dipeptoid derivative developed by Parke-Davis, is a potent and selective

antagonist of the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor

predominantly found in the central nervous system. Its anxiolytic properties have been

demonstrated in various preclinical models. Interestingly, PD 135158 also exhibits full agonist

activity at the cholecystokinin A (CCK-A) receptor, primarily located in the periphery, particularly

in the pancreas. This dual activity profile makes PD 135158 a significant tool for dissecting the

distinct physiological roles of the CCK receptor subtypes. This technical guide provides a

comprehensive overview of the discovery, development, mechanism of action, and

experimental protocols associated with PD 135158, intended to serve as a valuable resource

for researchers in pharmacology and drug development.

Introduction: The Emergence of a Selective CCK-B
Antagonist
The journey to develop selective CCK-B receptor antagonists was driven by the hypothesis that

cholecystokinin (CCK) plays a crucial role in anxiety and panic disorders. Parke-Davis

undertook a rational drug design approach, starting from the C-terminal tetrapeptide of CCK

(CCK-4), to develop small molecule, non-peptide "dipeptoid" analogues with improved

pharmacokinetic properties and the ability to cross the blood-brain barrier. This research led to
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the discovery of a series of potent CCK-B antagonists, including PD 135158.[1] The goal was

to create compounds that could modulate the central effects of CCK, offering a novel

therapeutic strategy for anxiety-related conditions.

Pharmacological Profile
Binding Affinity and Selectivity
PD 135158 is characterized by its high affinity and selectivity for the CCK-B receptor over the

CCK-A receptor. However, it is important to note that it also demonstrates functional activity at

the CCK-A receptor, acting as a full agonist in certain tissues.

Compoun
d

Receptor Species
Tissue/Ce
ll Line

IC50 (nM) Ki (nM)
Referenc
e

PD 135158 CCK-B Mouse Cortex 2.8 -

PD 135158 CCK-B Rat
Stomach

ECL cells
76 -

PD 135158 CCK-A Rat
Pancreatic

acini
- - [2]

Note: A direct comparison of Ki values for PD 135158 at both CCK-A and CCK-B receptors

from a single study is not readily available in the public domain. The provided IC50 values

highlight the compound's potent interaction with the CCK-B receptor, with variations likely

attributable to species and tissue differences.

Functional Activity
CCK-B Receptor Antagonism: In the central nervous system, PD 135158 acts as a

competitive antagonist at CCK-B receptors. This action is believed to underlie its anxiolytic

effects by modulating dopaminergic and other neurotransmitter systems.

CCK-A Receptor Agonism: In peripheral tissues, specifically rat pancreatic acini, PD 135158
has been shown to be a full agonist of the CCK-A receptor, stimulating enzyme secretion

with a half-maximal stimulation (EC50) of 0.6 µM.[2]
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Pharmacokinetics (ADME)
Detailed pharmacokinetic data for PD 135158 is limited in publicly available literature. However,

the development program for dipeptoid CCK-B antagonists at Parke-Davis aimed to improve

upon early peptide-based antagonists which suffered from poor metabolic stability and oral

bioavailability. The modifications incorporated into the dipeptoid structure, such as the inclusion

of a D-alpha-methyltryptophan residue, were intended to enhance stability against enzymatic

degradation and increase lipophilicity to facilitate blood-brain barrier penetration.[1] For a

related second-generation compound, CI-1015, an improved pharmacokinetic profile with

enhanced oral bioavailability in rats was reported.[3] It is reasonable to infer that PD 135158
was designed with similar objectives of achieving favorable absorption, distribution,

metabolism, and excretion (ADME) characteristics for a centrally acting therapeutic agent.

Mechanism of Action: Signaling Pathways
CCK-B Receptor Antagonism
Antagonism of the CCK-B receptor by PD 135158 blocks the downstream signaling cascades

initiated by the endogenous ligands, CCK and gastrin. In neurons, CCK-B receptor activation is

coupled to Gq/11 and Gi/o proteins. The canonical Gq pathway involves the activation of

phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates

protein kinase C (PKC). These events can culminate in the activation of the MAP kinase (ERK)

pathway. The Gi/o pathway coupling can lead to the inhibition of adenylyl cyclase and

modulation of ion channels. By blocking these pathways, PD 135158 can influence neuronal

excitability and neurotransmitter release.[2][4]
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CCK-B Receptor Antagonism by PD 135158

CCK-A Receptor Agonism
As an agonist at the CCK-A receptor, PD 135158 mimics the action of CCK, initiating a distinct

signaling cascade. The CCK-A receptor primarily couples to Gq proteins, leading to PLC

activation, subsequent increases in intracellular calcium and DAG, and PKC activation. This

pathway is central to stimulating pancreatic enzyme secretion. Additionally, CCK-A receptor

activation can engage other pathways, including the PI3K-Akt-mTOR pathway, which is

involved in regulating protein synthesis, and various MAP kinase cascades (ERK, JNK, p38).[2]
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CCK-A Receptor Agonism by PD 135158

Synthesis
The synthesis of PD 135158, N-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-

benzodiazepin-3-yl]-N'-(3-methylphenyl)urea, follows a synthetic route common for 3-

substituted 1,4-benzodiazepin-2-ones. A plausible synthetic pathway involves the reaction of

3(R)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with 3-

methylphenylisocyanate.

3(R)-amino-1,3-dihydro-1-methyl-
5-phenyl-2H-1,4-benzodiazepin-2-one

PD 135158

+

3-methylphenylisocyanate

Click to download full resolution via product page

Plausible Synthesis of PD 135158

A general procedure for the synthesis of similar N,N'-disubstituted ureas from 3-amino-1,4-

benzodiazepin-2-ones involves mixing equimolar amounts of the amino-benzodiazepine and

the corresponding isocyanate in a dry aprotic solvent such as tetrahydrofuran at room

temperature. The reaction is typically allowed to proceed for several hours, after which the

product can be isolated by filtration and purified.[4][6]

Experimental Protocols
Radioligand Binding Assay for CCK Receptors
This protocol provides a general framework for determining the binding affinity of compounds

like PD 135158 to CCK receptors.

Materials:

Cell membranes expressing either CCK-A or CCK-B receptors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1197173?utm_src=pdf-body
https://www.benchchem.com/product/b1197173?utm_src=pdf-body
https://www.benchchem.com/product/b1197173?utm_src=pdf-body-img
https://www.benchchem.com/product/b1197173?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9380858/
https://www.scielo.br/j/jbchs/a/gryTq5FVgPyCWPfzxQBcrPr/?lang=en
https://www.benchchem.com/product/b1197173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radioligand (e.g., [¹²⁵I]CCK-8 or a specific radiolabeled antagonist)

PD 135158 and other competing ligands

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

Wash buffer (ice-cold)

96-well filter plates (e.g., GF/C)

Scintillation cocktail

Scintillation counter

Procedure:

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a

cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer.

Determine protein concentration.

Assay Setup: In a 96-well plate, add in the following order:

Binding buffer

Competing ligand (e.g., PD 135158 at various concentrations) or buffer (for total binding)

or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).

Radioligand at a concentration near its Kd.

Membrane preparation.

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to

reach equilibrium (e.g., 60 minutes) with gentle agitation.

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate to

separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer.
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Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a

scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine IC50 values by non-linear regression of the competition binding data.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.[7]
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Radioligand Binding Assay Workflow
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Elevated Plus-Maze Test for Anxiolytic Activity
This behavioral assay is commonly used to assess the anxiolytic or anxiogenic effects of

pharmacological agents in rodents.

Apparatus:

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the

experiment.

Drug Administration: Administer PD 135158 or vehicle control to the animals at a specified

time before the test (e.g., 30 minutes).

Test: Place the animal in the center of the maze, facing an open arm.

Recording: Record the animal's behavior for a set duration (e.g., 5 minutes) using a video

camera and tracking software.

Data Analysis: The primary measures of anxiety are the time spent in the open arms and the

number of entries into the open arms. An increase in these parameters is indicative of an

anxiolytic effect. Total distance moved can be used as a measure of general locomotor

activity.

Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.
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Elevated Plus-Maze Experimental Workflow

In Vivo Studies
Anxiolytic Effects
PD 135158 has demonstrated anxiolytic-like effects in various animal models of anxiety. For

instance, in the elevated plus-maze test, it increases the time spent and the number of entries

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1197173?utm_src=pdf-body-img
https://www.benchchem.com/product/b1197173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


into the open arms, an effect consistent with reduced anxiety. It has also shown efficacy in the

conditioned suppression of drinking paradigm, a model of conditioned fear.

Interaction with Dopamine System
Microdialysis studies have shown that CCK-B receptor modulation can influence dopamine

release in brain regions like the nucleus accumbens.[8] Antagonism of CCK-B receptors by

compounds like PD 135158 can potentiate the effects of dopamine agonists, suggesting an

inhibitory role of endogenous CCK on dopamine function in reward-related behaviors.[8]

Conclusion
PD 135158 stands as a significant pharmacological tool that has contributed to our

understanding of the cholecystokinin system. Its selective antagonism of the CCK-B receptor

has provided valuable insights into the role of this receptor in anxiety and its interplay with

other neurotransmitter systems. The compound's concurrent agonist activity at the CCK-A

receptor further underscores the complexity of CCK receptor pharmacology and highlights the

importance of thorough characterization of new chemical entities. The data and protocols

presented in this guide offer a comprehensive resource for researchers continuing to explore

the therapeutic potential of modulating the CCK system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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